2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
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Overview
Description
2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the thiazole ring: This can be done via a condensation reaction between a thiazole derivative and the furan ring.
Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine source under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with desired properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and thiazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide include:
2-methyl-N-(1,3-thiazol-2-yl)-5-phenylfuran-3-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(chloromethyl)phenyl]furan-3-carboxamide: Contains a chloromethyl group instead of trifluoromethyl, affecting its reactivity and interactions.
2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(methyl)phenyl]furan-3-carboxamide:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.
Properties
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c1-9-12(14(22)21-15-20-5-6-24-15)8-13(23-9)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZODYNOGCTFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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